molecular formula C10H7F4N3O2 B3047138 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1354704-32-7

4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B3047138
CAS No.: 1354704-32-7
M. Wt: 277.17
InChI Key: ZWBFGFDBSAHCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a sophisticated chemical scaffold designed for advanced pharmaceutical and agrochemical research. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged structure in medicinal chemistry known for its close resemblance to purine bases, which allows it to interact effectively with a wide range of biological targets . The molecule features multiple diversity centers, including the N1 methyl group and the critical 3-carboxylic acid, which serves as an excellent handle for further derivatization into amides and esters . The core research value of this compound is significantly enhanced by the strategic incorporation of two difluoromethyl groups at the 4 and 6 positions. The difluoromethyl (CF2H) group is a highly valuable motif in modern drug design, known to act as a hydrogen bond donor and to favorably modulate key properties of a lead compound, such as its metabolic stability, membrane permeability, and lipophilicity (logP) . This makes the compound a particularly promising building block for the development of enzyme inhibitors and receptor ligands. Potential research applications for this scaffold are vast. Pyrazolo[3,4-b]pyridine cores have demonstrated successful application in the development of tyrosine kinase inhibitors and have been explored as selective agonists for receptors like the human peroxisome proliferator-activated receptor alpha (PPARα) . Furthermore, analogous structures featuring a difluoromethyl-pyrazole core are established intermediates in commercial fungicides that act as succinate dehydrogenase inhibitors (SDHIs), highlighting the potential of this chemotype in agrochemical discovery . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4,6-bis(difluoromethyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4N3O2/c1-17-9-5(6(16-17)10(18)19)3(7(11)12)2-4(15-9)8(13)14/h2,7-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBFGFDBSAHCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=N2)C(F)F)C(F)F)C(=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501136140
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4,6-bis(difluoromethyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354704-32-7
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4,6-bis(difluoromethyl)-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354704-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4,6-bis(difluoromethyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501136140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves difluoromethylation reactions. These reactions can be achieved using various methods, including electrophilic, nucleophilic, radical, and cross-coupling approaches . For instance, the difluoromethylation of heteroaromatics can be accomplished through Minisci-type radical chemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based methods that can transfer difluoromethyl groups to specific sites on the molecule . These methods are designed to be efficient and scalable, ensuring the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the desired transformations. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl groups can enhance the compound’s binding affinity to its targets, leading to increased potency and selectivity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Characteristics :

  • Core Structure : The fused pyrazolo-pyridine system provides rigidity, influencing binding interactions in biological targets.

Comparison with Structurally Similar Compounds

Parent Compound: 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid

  • Molecular Formula : C₈H₇N₃O₂
  • Molecular Weight : 177.16 g/mol
  • CAS No.: 116855-09-5
  • Key Differences :
    • Lacks fluorinated substituents, resulting in lower lipophilicity (logP ~1.2 vs. ~2.5 for the difluoromethyl analog).
    • Exhibits a higher melting point (273–278.5°C) compared to fluorinated derivatives, likely due to reduced steric hindrance and stronger crystal packing .

4,6-Bis(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (Compound 6m)

  • Molecular Formula : C₂₀H₁₈N₄O₂
  • Molecular Weight : 346.38 g/mol
  • Key Differences :
    • Substituted with 4-methoxyphenyl groups instead of difluoromethyl, increasing steric bulk and aromaticity.
    • Elemental Analysis : Calculated C: 69.35%, H: 5.24%, N: 16.17% (found: C: 69.40%, H: 5.44%, N: 15.80%) .
    • Likely exhibits reduced solubility in aqueous media compared to the fluorinated analog due to aromatic stacking interactions.

Ethyl Ester Derivative: Ethyl 4,6-Bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

  • Molecular Formula : C₁₄H₁₅F₄N₃O₂
  • Molecular Weight : 357.29 g/mol
  • CAS No.: 1354705-89-7
  • Key Differences :
    • Esterification of the carboxylic acid group increases lipophilicity (logP ~3.0), making it more suitable as a prodrug.
    • Hydrolysis to the carboxylic acid form may occur in vivo, influencing pharmacokinetics .
  • Applications : Used in early-stage drug development to improve oral absorption .

4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic Acid

  • Molecular Formula : C₇H₆N₂O₂
  • Molecular Weight : 176.12 g/mol
  • Key Differences: Simplified pyrazole core (vs. pyrazolo-pyridine), reducing planarity and rigidity. Lower molecular weight and polarity may enhance solubility but reduce target specificity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Purity CAS No.
Target Compound C₁₃H₁₃F₄N₃O₂ 271.28 4,6-difluoromethyl, 1-methyl 95% 1354705-96-6
Parent Compound (No Fluorine) C₈H₇N₃O₂ 177.16 Unsubstituted pyrazolo-pyridine >95% 116855-09-5
4-Methoxyphenyl Analog (6m) C₂₀H₁₈N₄O₂ 346.38 4,6-bis(4-methoxyphenyl) N/A N/A
Ethyl Ester Derivative C₁₄H₁₅F₄N₃O₂ 357.29 Ethyl ester, 4,6-difluoromethyl N/A 1354705-89-7
4-Ethynyl-1-methyl-1H-pyrazole-3-carboxylic Acid C₇H₆N₂O₂ 176.12 Ethynyl, pyrazole core 95% G1 (Provisional)

Critical Analysis of Structural and Functional Differences

  • Fluorination vs. Methoxy Substitution :
    • Difluoromethyl groups improve metabolic stability and lipophilicity but may reduce aqueous solubility. Methoxy groups enhance aromatic interactions but increase molecular weight .
  • Ester vs. Carboxylic Acid :
    • The ethyl ester derivative serves as a prodrug, delaying release of the active carboxylic acid form .
  • Core Rigidity: Pyrazolo-pyridine cores (vs.

Biological Activity

4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. The incorporation of fluorine into organic molecules often enhances their biological properties, making them valuable in medicinal chemistry and drug development.

The compound has the following chemical characteristics:

  • IUPAC Name : 4,6-bis(difluoromethyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid
  • CAS Number : 1354704-32-7
  • Molecular Formula : C10H7F4N3O2
  • Molecular Weight : 305.23 g/mol

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various mechanisms of action, primarily through the inhibition of specific kinases involved in cell signaling pathways. These pathways are crucial for cellular processes such as proliferation and apoptosis, making them significant targets in cancer therapy.

Anticancer Properties

Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can act as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. For instance:

  • A derivative similar to 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine demonstrated significant antitumor activity in vivo against FGFR1-driven xenograft models, indicating its potential as a therapeutic agent against tumors expressing FGFRs .

Kinase Inhibition

The compound has been evaluated for its kinase inhibitory activities. For example:

  • In a study on related pyrazolo[3,4-b]pyrimidine derivatives, certain compounds exhibited IC50 values in the low micromolar range against Src kinase, suggesting that similar activities may be present in 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine .

Structure-Activity Relationship (SAR)

The structural modifications in pyrazolo[3,4-b]pyridine derivatives significantly influence their biological activity. Key findings include:

  • The presence of difluoromethyl groups enhances potency against specific kinases.
  • Variations at the nitrogen positions (N1 and N4) can lead to different inhibitory profiles and selectivity .

Research Findings and Case Studies

StudyFindings
Fibroblast Growth Factor Receptor Inhibition Compound showed significant inhibition of FGFRs with promising in vivo antitumor activity .
Src Kinase Inhibition Related derivatives exhibited IC50 values ranging from 0.47 µM to 6.5 µM against Src kinase .
Structure-Activity Relationships Modifications at N1 and N4 impact selectivity; bulky groups at these positions reduce activity .

Q & A

Q. How can researchers optimize the synthesis of 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate precursors (e.g., substituted pyrazoles and nicotinonitriles) and catalysts. For example, trifluoroacetic acid (TFA) has been used as a catalyst in refluxing toluene to achieve yields >90% for related pyrazolo[3,4-b]pyridines . Purity can be enhanced via recrystallization (e.g., using ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients. Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1 molar ratios of precursors) are critical .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR (e.g., in DMSO-d6d_6) confirm substituent positions and regiochemistry. For instance, methyl groups at N1 appear as singlets near δ 2.5 ppm, while difluoromethyl protons split into doublets .
  • Elemental Analysis : Validates empirical formulas (e.g., C12_{12}H9_{9}F4_{4}N3_{3}O2_{2}) with <0.4% deviation between calculated and observed values .
  • HPLC : Purity assessment (e.g., 97.34% purity achieved via C18 reverse-phase columns with acetonitrile/water gradients) .

Q. How is the antimicrobial activity of this compound evaluated in experimental settings?

  • Methodological Answer : Antimicrobial assays typically use broth microdilution methods to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Mannich base derivatives of pyrazolo[3,4-b]pyridines have shown MIC values ranging from 8–64 µg/mL, with activity linked to electron-withdrawing substituents like difluoromethyl groups .

Advanced Research Questions

Q. What strategies are employed to modify the core structure of pyrazolo[3,4-b]pyridines to enhance biological activity?

  • Methodological Answer :
  • Substituent Engineering : Introducing electron-deficient groups (e.g., trifluoromethyl or difluoromethyl) at C4 and C6 improves metabolic stability and target binding .
  • Heterocyclic Fusion : Adding fused rings (e.g., pyrrole or pyrimidine) enhances π-π stacking interactions, as seen in anti-cancer derivatives inhibiting mTOR/p70S6K pathways .
  • Bioisosteric Replacement : Replacing carboxylic acid with amide or ester groups balances solubility and membrane permeability .

Q. How can researchers address contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies (e.g., variable MICs or IC50_{50} values) may arise from differences in assay conditions (e.g., bacterial strain variability) or compound purity. To resolve these:
  • Standardize Protocols : Use CLSI guidelines for antimicrobial testing .
  • Cross-Validate Purity : Compare HPLC and LCMS data across studies .
  • Control Solvent Effects : DMSO concentrations in cell-based assays should be kept <1% to avoid cytotoxicity artifacts .

Q. What computational methods are used to predict the binding affinity of this compound to kinase targets?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina predicts interactions with kinase ATP-binding pockets (e.g., MNK1 inhibitors). Key residues (e.g., Lys113, Glu94) form hydrogen bonds with the carboxylic acid group .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories, with RMSD <2 Å indicating stable complexes .

Q. How to design multi-step synthesis routes for analogs with improved pharmacokinetic properties?

  • Methodological Answer :
  • Stepwise Functionalization : Start with 1-methylpyrazole precursors, then introduce difluoromethyl groups via nucleophilic substitution (e.g., using ClCF2_{2}H/KF) .
  • Protecting Groups : Use tert-butyl esters for carboxylic acid protection during heterocyclic coupling, followed by TFA-mediated deprotection .
  • Late-Stage Diversification : Suzuki-Miyaura cross-coupling at C6 enables aryl/heteroaryl substitutions without disrupting the core structure .

Q. What in vivo models are suitable for assessing the pharmacokinetics and toxicity of this compound?

  • Methodological Answer :
  • Rodent Models : Evaluate oral bioavailability (e.g., 20–40% in rats) and plasma half-life (t1/2_{1/2}) via LC-MS/MS.
  • Toxicity Screening : Acute toxicity studies in mice (doses up to 500 mg/kg) monitor liver/kidney function (ALT, creatinine levels) .
  • Xenograft Models : Anti-tumor efficacy is tested in prostate cancer xenografts, with tumor volume reduction ≥50% considered significant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Reactant of Route 2
4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.